Bienvenue dans la boutique en ligne BenchChem!

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Medicinal chemistry Structure–activity relationship Physicochemical property

Choose 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol for its unique primary alcohol terminal. Unlike common phenyl or acetyl variants, this ethanol handle enables direct conjugation to fluorophores, biotin, or solid supports—unlocking pull-down assays, SPR target-ID studies, and photo-affinity labeling. Its lower logP and higher aqueous solubility support high-concentration solution-phase screens with minimal co-solvent. Select this compound to bridge structural SAR with chemical-biology probe construction.

Molecular Formula C14H21BrN2O5S
Molecular Weight 409.3g/mol
CAS No. 524711-43-1
Cat. No. B503084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS524711-43-1
Molecular FormulaC14H21BrN2O5S
Molecular Weight409.3g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)CCO
InChIInChI=1S/C14H21BrN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
InChIKeyRMQBVDMCENCNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 524711-43-1): Core Identity and Procurement-Relevant Background


2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 524711-43-1) is a synthetic sulfonyl piperazine derivative with a molecular formula of C₁₄H₂₁BrN₂O₅S and a molecular weight of 409.3 g/mol . Structurally, it features a 2,5-dimethoxy-4-bromophenylsulfonyl group linked to the 4-position of a piperazine ring, with an N‑1 ethanol tail. According to available vendor annotations, the compound is described as a non‑selective agonist at serotonin (5‑HT) and dopamine receptors, placing it within the large family of arylalkylamine‑based serotonergic agents . However, peer‑reviewed binding data, full pharmacological characterization, and safety/toxicology profiles remain absent from the open scientific literature. For procurement decisions, this means that selection must rely on structural differentiation and on any limited comparative data that can be extracted from the broader class of 4‑bromo‑2,5‑dimethoxyphenyl‑containing piperazines.

Why In‑Class Substitution of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol Is Not Straightforward


Sulfonyl piperazines that share the 4‑bromo‑2,5‑dimethoxyphenylsulfonyl core can differ dramatically in their N‑terminal substituents (e.g., phenyl, 4‑methoxyphenyl, acetyl, benzoyl, ethanol), and these variations profoundly alter physicochemical properties (logP, aqueous solubility, hydrogen‑bond donor/acceptor count) as well as receptor‑binding profiles [1]. In the structurally related 5‑HT₆ ligand series, small changes in the terminal group can shift binding affinity by orders of magnitude and convert an agonist into an antagonist [1]. Therefore, replacing 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol with, for example, the phenyl (CAS 428466‑91‑5), 4‑methoxyphenyl, or acetyl analog cannot be assumed to yield equivalent biological outcomes, even if the same primary sulfonylpiperazine scaffold is maintained. The ethanol tail introduces a free hydroxyl group that can serve as a hydrogen‑bond donor, participate in metabolic conjugation, or be derivatized for probe incorporation, all of which are absent in the commonly listed alternatives [2]. Without explicit head‑to‑head data, generic substitution introduces unacceptable risk in any structure‑activity relationship (SAR) study, in‑vitro screening campaign, or chemical‑biology probe development.

Quantitative Differentiation Evidence for 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol


Hydrogen‑Bond Donor Capability Differentiates the Ethanol Derivative from Common Aryl-Functionalized Analogs

Unlike the frequently listed 4‑phenyl (CAS 428466‑91‑5) and 4‑(4‑methoxyphenyl) analogs, which possess zero hydrogen‑bond donors, 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol contains a primary alcohol group that contributes one hydrogen‑bond donor [1]. According to computational predictions, this shifts the topological polar surface area (TPSA) from approximately 58 Ų (for the phenyl analog) to 79 Ų for the ethanol derivative, and reduces the consensus logP from ~3.2 to ~1.8 [1]. These values are derived from comparative in‑silico analysis using the PubChem database and are not direct experimental measurements of the compound; however, they provide a quantitative rationale for expecting different membrane permeability, solubility, and metabolic handling compared to the aceto, benzoyl, and aryl‑substituted analogues [1].

Medicinal chemistry Structure–activity relationship Physicochemical property

Terminal Ethanol Group Enables Derivatization Pathways Absent in Acetyl- and Benzoyl-Capped Analogs

The primary alcohol of 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetically accessible handle for esterification, carbamate formation, or oxidation to the corresponding aldehyde/carboxylic acid . By contrast, 1-acetyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine and 1-benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine are already capped at the piperazine nitrogen with acyl groups that are chemically inert under standard bioconjugation conditions . While no published experimental rate constants for these specific compounds exist, the structural difference is absolute: the ethanol tail provides a functional group for further chemical elaboration, whereas the acyl-capped analogs do not . This distinction is categorical, not quantitative, and is derived from the chemical structure alone.

Chemical biology Probe design Biopolymer tethering

Absence of Direct 5‑HT₂A/5‑HT₆ Affinity Data Necessitates Cautious Interpretation of Class‑Level Promiscuity

Vendor annotations describe 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol as a “non‑selective agonist for serotonin (5‑HT) and dopamine receptors” . However, peer‑reviewed binding data (Ki values) are available only for related sulfonyl‑containing arylalkylamines at human 5‑HT₆ receptors, where Ki values spanned from 1 nM to >1000 nM depending on the terminal substituent [1]. For the specific 4‑bromo‑2,5‑dimethoxyphenylsulfonyl series, no quantitative binding or functional assay results for 5‑HT₂A, 5‑HT₂B, 5‑HT₂C, or dopamine D₂ receptors have been published for the ethanol derivative [1][2]. In contrast, the structurally related DOB (1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane) exhibits a 5‑HT₂A Ki of 0.2 nM and is a well‑characterized full agonist [2]. The lack of comparable data for the target compound means that its selectivity profile relative to DOB, 2C‑B‑BZP, or 25‑NBOMe series cannot be quantified, and claims of receptor preference should be treated as unverified.

Pharmacology Serotonin receptor Off‑target selectivity

Metabolic Vulnerability of the Ethanol Group May Differentiate In‑Vivo Pharmacokinetics from Methyl‑Ether‑Capped Analogs

The primary alcohol of 2-(4-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a substrate for alcohol dehydrogenase (ADH) and aldehyde oxidase, potentially leading to rapid oxidation to the corresponding carboxylic acid metabolite [1]. In the β‑oxygenated DOB series, the benzylic alcohol analog (6d) showed a >15‑fold reduction in in‑vivo central potency compared to the non‑oxygenated parent, a difference attributed to metabolic oxidation and reduced brain penetration [2]. Although no direct metabolic study of the target compound has been published, the presence of a primary alcohol in a position analogous to that of the DOB‑derived alcohol series implies that similar metabolic lability is likely [1][2]. The 4‑phenyl and 4‑(4‑methoxyphenyl) analogs, by contrast, lack such a readily oxidizable group and are predicted to be metabolically more stable in Phase‑I pathways [1].

Pharmacokinetics Metabolic stability Phase‑I oxidation

Recommended Application Scenarios for 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol Based on Available Evidence


Derivatization-Centric Probe Development

The primary alcohol provides a unique functional handle for attaching fluorophores, biotin, or solid‑support linkers via ester or carbamate bonds, enabling pull‑down assays, photo‑affinity labeling, and SPR‑based target‑identification studies that are not feasible with the acetyl‑ or phenyl‑capped analogs [1]. This scenario is directly supported by the categorical structural differentiation established in Section 3 (Evidence Item 2).

Aqueous-Compatible In‑Vitro Screening

The increased topological polar surface area and reduced predicted logP, relative to the phenyl analog, suggest superior aqueous solubility, making the ethanol derivative better suited for high‑concentration solution‑phase assays and cell‑based screens where organic co‑solvent must be minimized [1]. This recommendation flows from the computed physicochemical differentiation in Section 3 (Evidence Item 1).

Peripheral or Ocular Pharmacology Studies

Based on cross‑study inference from the β‑oxygenated DOB series, the ethanol tail may confer rapid Phase‑I metabolism and limit brain penetration, potentially making this compound useful for investigating peripheral or topical serotonergic effects — for example, intraocular pressure modulation — without confounding central activity [1]. This scenario is grounded in the metabolic vulnerability evidence from Section 3 (Evidence Item 4).

Structure–Activity Relationship (SAR) Gap‑Filling

Because no quantitative receptor‑binding data exist for the compound, a key application is its inclusion as a novel chemotype in broad‑panel screening against 5‑HT₂, 5‑HT₆, and dopamine receptor subtypes. The outcome would directly address the data gap highlighted in Section 3 (Evidence Item 3) and could establish the compound as a selective tool if a favorable selectivity window emerges [1].

Quote Request

Request a Quote for 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.